![molecular formula C9H7F2NO3 B11780040 (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)
(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a difluoromethoxy group and a methanol group attached to the benzoxazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol typically involves the reaction of 4-(difluoromethoxy)benzoic acid with appropriate reagents to form the benzoxazole ring. One common method involves the cyclization of 4-(difluoromethoxy)benzoic acid with o-phenylenediamine under acidic conditions to form the benzoxazole core. The resulting intermediate is then subjected to reduction reactions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
科学研究应用
Chemistry
In chemistry, (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzoxazole derivatives have shown promise in antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used as an intermediate in the production of various fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in chemical manufacturing processes.
作用机制
The mechanism of action of (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with cellular pathways. For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the benzoxazole ring.
相似化合物的比较
Similar Compounds
4-(Difluoromethoxy)benzo[d]oxazol-2-ol: Similar structure but lacks the methanol group.
2-(Benzo[d]oxazol-2-yl)aniline: Contains an aniline group instead of the difluoromethoxy and methanol groups.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains a quinoline moiety, offering different biological activities.
Uniqueness
(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol is unique due to the presence of both the difluoromethoxy and methanol groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in chemical synthesis and drug development.
属性
分子式 |
C9H7F2NO3 |
|---|---|
分子量 |
215.15 g/mol |
IUPAC 名称 |
[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H7F2NO3/c10-9(11)15-6-3-1-2-5-8(6)12-7(4-13)14-5/h1-3,9,13H,4H2 |
InChI 键 |
XRVVQODJTNNXEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
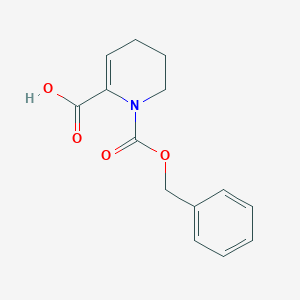
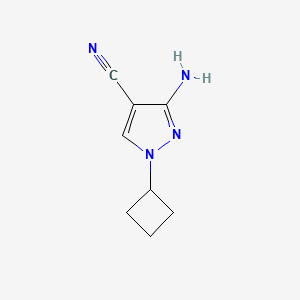
![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)
![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)
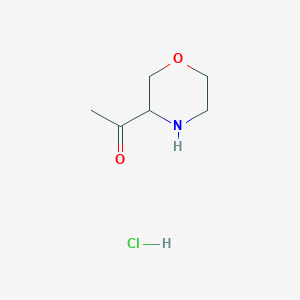


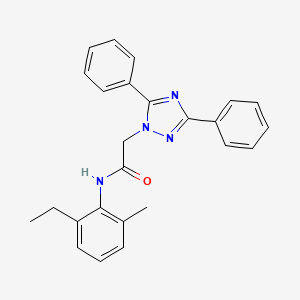
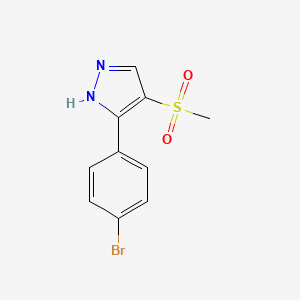
![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)

![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)
